molecular formula C13H18N2O2 B1272822 3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile CAS No. 55982-97-3

3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile

Cat. No. B1272822
CAS RN: 55982-97-3
M. Wt: 234.29 g/mol
InChI Key: ADBWWKCONMODJQ-UHFFFAOYSA-N
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Description

The compound 3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile is a chemical of interest in various fields of research, particularly in the development of pharmaceutical agents. It is related to compounds that have been studied for their potential as cardioselective beta-adrenergic blocking agents, which are important in the treatment of cardiovascular diseases . The structure of this compound includes a dimethoxyphenethylamino group, which has been identified as a key moiety for achieving cardioselectivity in beta-blockers .

Synthesis Analysis

The synthesis of related aminonitriles has been explored in the literature. For instance, the preparation of 3-Aminoxy-1-aminopropane, a compound with a similar functional group arrangement, involves a three-step synthesis process that includes the catalytic tritiation of 3-aminoxypropionitrile hydrochloride . Although the synthesis of 3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile is not explicitly detailed, the methodologies used for similar compounds could potentially be adapted for its synthesis .

Molecular Structure Analysis

The molecular structure of 3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile is characterized by the presence of a (3,4-dimethoxyphenethyl)amino group. This functional group has been shown to contribute significantly to the cardioselective properties of beta-blockers . The structure-activity relationships discussed in the literature highlight the importance of this group in determining the potency and selectivity of the compounds .

Chemical Reactions Analysis

The reactivity of compounds similar to 3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile has been studied, particularly in the context of Michael addition reactions. For example, 3,3-dimethoxypropanenitrile undergoes Michael addition with 2-aryl acrylates to yield intermediates that can be transformed into pyrido[2,3-d]pyrimidines . This suggests that the 3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile could also participate in similar reactions, potentially leading to a variety of heterocyclic compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile are not detailed in the provided papers, the properties of related aminonitriles can be inferred. For instance, the optically active aminonitriles synthesized from ketones and hydrocyanic acid are crystalline and their chirality has been characterized by 1H NMR spectroscopy . These properties are crucial for understanding the behavior of these compounds in biological systems and for the development of pharmaceuticals .

Scientific Research Applications

Cardioselective Beta-Adrenergic Blocking Agents

3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile and its derivatives have been investigated for their potential as cardioselective beta-adrenergic blocking agents. A series of 1-amino-3-aryloxy-2-propanols, including compounds with the (3,4-dimethoxyphenethyl)amino group, showed promising selectivity for cardiovascular applications. These compounds were subject to clinical trials due to their optimal potency and selectivity in this area (Hoefle et al., 1975).

Theoretical Studies on Intramolecular Bonds

In a theoretical study, derivatives of 3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile were analyzed to understand the effects of intramolecular hydrogen bonds and anomeric interactions. This study contributes to the broader knowledge of nitrile chemistry and its potential applications in various fields (Fernández et al., 1992).

Synthesis of Heterocyclic Systems

The compound serves as a precursor for synthesizing various heterocyclic systems like imidazole derivatives, oxazoles, and isothiazoles. These developments in the application of 2-amino-2alkyl(aryl)propanenitriles have opened new avenues in chemical synthesis and the exploration of their biological properties (Drabina & Sedlák, 2012).

Antimicrobial Activities

Research also extends to the antimicrobial domain, where 2-arylhydrazononitriles, related to the chemical family of 3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile, have been used to synthesize various heterocyclic compounds. Some of these synthesized substances displayed strong antimicrobial activities against different bacterial strains, showing the potential of these compounds in medical applications (Behbehani et al., 2011).

Synthesis of Drugs and Large-scale Applications

The compound has been highlighted in the context of large-scale synthesis, particularly for drug molecules. Its derivatives have been used in various reactions including condensation and functional group transformation, showcasing its versatility in pharmaceutical and industrial applications (Vishwanatha et al., 2013).

properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethylamino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-16-12-5-4-11(10-13(12)17-2)6-9-15-8-3-7-14/h4-5,10,15H,3,6,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBWWKCONMODJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCCC#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380500
Record name 3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile

CAS RN

55982-97-3
Record name 3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

54.5 gm of 2-(3,4-dimethoxy-phenyl)-ethylamine were dissolved in 100 ml of methanol, a solution of 16.2 gm of acrylonitrile in 50 ml of methanol was added dropwise at 50°C, and the mixture was stirred for 1 hour at 50°C. After evaporation of the methanol, the raw reaction oriduct thus obtained was used without further purification in the next step.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KA Bapat - 2019 - lib.unipune.ac.in
Fingolimod also called FTY 720 is a synthetic compound, chemically known as 2-amino-2-(2-(4-octylphenyl) ethyl)-1, 3-propanediol 1. It is currently available as Gilenya from Novartis, …
Number of citations: 2 lib.unipune.ac.in

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